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For Researchers, Scientists, and Drug Development Professionals

Introduction
10-Hydroxyscandine is a naturally occurring indole alkaloid found in plants of the Melodinus

genus, notably Melodinus tenuicaudatus. As a member of the scandine group of alkaloids, it is

of interest to researchers in natural product chemistry, pharmacology, and drug discovery. A

thorough understanding of its spectroscopic properties is fundamental for its identification,

characterization, and exploration of its potential therapeutic applications. This technical guide

provides a comprehensive, albeit currently limited, overview of the spectroscopic data for 10-
Hydroxyscandine, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy,

and Mass Spectrometry (MS). Due to the scarcity of publicly available, detailed experimental

data, this guide also outlines the general experimental protocols typically employed for such

analyses.

Spectroscopic Data of 10-Hydroxyscandine
Detailed, experimentally-derived quantitative spectroscopic data for 10-Hydroxyscandine is

not readily available in publicly accessible databases or primary literature. Chemical vendors

confirm its identity using NMR and Mass Spectrometry, but do not publish the raw data.

Scientific literature on alkaloids from Melodinus species often identifies known compounds like

10-Hydroxyscandine by comparing their spectroscopic data with previously published values,

without re-publishing the full datasets.
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This guide will be updated with specific peak assignments and values as they become

available in peer-reviewed literature. In the interim, the following sections describe the

expected spectral characteristics based on the known structure of 10-Hydroxyscandine and

general principles of spectroscopic analysis for similar alkaloid structures.

Table 1: Expected ¹H-NMR and ¹³C-NMR Chemical Shifts
for 10-Hydroxyscandine
(Note: The following are predicted ranges and types of signals based on the chemical structure.

Actual experimental values are required for confirmation.)

¹H-NMR (Predicted) ¹³C-NMR (Predicted)

Chemical Shift (ppm) Signal Type & Multiplicity

7.0 - 7.5 Aromatic protons (multiplets)

5.0 - 6.0 Olefinic protons (multiplets)

3.5 - 4.5 Protons adjacent to N or O (multiplets)

1.5 - 3.0 Aliphatic protons (multiplets)

~3.7 Methoxy protons (-OCH₃) (singlet)

Table 2: Expected Infrared (IR) Absorption Bands for 10-
Hydroxyscandine

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3200 - 3600 (broad) O-H (hydroxyl) Stretching

3000 - 3100 C-H (aromatic/olefinic) Stretching

2850 - 2960 C-H (aliphatic) Stretching

~1730 C=O (ester) Stretching

1600 - 1650 C=C (aromatic/olefinic) Stretching

1000 - 1300 C-O, C-N Stretching
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Table 3: Expected Mass Spectrometry (MS) Data for 10-
Hydroxyscandine

m/z (Mass-to-Charge Ratio) Interpretation

~366.15 [M]+ (Molecular Ion) for C₂₁H₂₂N₂O₄

Fragments
Loss of H₂O, COOCH₃, and other characteristic

cleavages of the indole alkaloid scaffold.

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data for

a compound like 10-Hydroxyscandine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 1-5 mg of purified 10-Hydroxyscandine is dissolved in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Tetramethylsilane

(TMS) is typically added as an internal standard (0 ppm).

Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at a

proton frequency of 400 MHz or higher.

¹H-NMR Acquisition: One-dimensional proton NMR spectra are recorded to determine the

chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration of the proton

signals.

¹³C-NMR Acquisition: Carbon-13 NMR spectra are acquired to identify the chemical shifts of

all unique carbon atoms in the molecule. Proton-decoupled spectra are standard.

2D NMR Experiments: To aid in structure elucidation and complete assignment of signals,

various two-dimensional NMR experiments are often performed, including:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons separated by two or three bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of

protons, aiding in stereochemical assignments.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample can be analyzed using an

Attenuated Total Reflectance (ATR) accessory. Alternatively, the sample can be prepared as

a KBr (potassium bromide) pellet or as a thin film from a solution evaporated on a salt plate

(e.g., NaCl or KBr).

Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used to record the

spectrum.

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A

background spectrum of the empty sample holder (or pure KBr for a pellet) is recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer,

often via direct infusion or coupled to a chromatographic system like HPLC (High-

Performance Liquid Chromatography). Electrospray ionization (ESI) is a common ionization

technique for polar molecules like alkaloids, producing a protonated molecule [M+H]⁺ or the

molecular ion [M]⁺.

Instrumentation: High-resolution mass spectrometers (HRMS), such as Time-of-Flight (TOF)

or Orbitrap analyzers, are used to determine the accurate mass of the molecular ion, which

allows for the determination of the elemental composition.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is employed to

induce fragmentation of the molecular ion. The resulting fragmentation pattern provides

valuable information about the compound's structure and connectivity. This is achieved by

isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing

the resulting fragment ions.
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Data Interpretation Workflow
The logical flow for utilizing spectroscopic data to characterize a natural product like 10-
Hydroxyscandine is outlined below.
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To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of 10-
Hydroxyscandine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1155811#spectroscopic-data-of-10-hydroxyscandine-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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